molecular formula C9H8FN3O B1460633 3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one CAS No. 324570-65-2

3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B1460633
CAS No.: 324570-65-2
M. Wt: 193.18 g/mol
InChI Key: IMVJBNNWJVFCIC-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound featuring a pyrazole ring substituted with a 4-fluorophenyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 4-fluoroaniline with a suitable pyrazole precursor under controlled conditions. One common method includes the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles.

Scientific Research Applications

3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific combination of a pyrazole ring and a 4-fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored functionalities.

Properties

IUPAC Name

5-(4-fluorophenyl)iminopyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c10-6-1-3-7(4-2-6)11-8-5-9(14)13-12-8/h1-4H,5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVJBNNWJVFCIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=C(C=C2)F)NNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 2
3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 3
3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 4
3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 5
3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 6
3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one

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